

Application Notes and Protocols: Synthesis of Cycloalkane Derivatives Using Allyl Phenyl Sulfone

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Compound of Interest

Compound Name: *Allyl phenyl sulfone*

Cat. No.: *B097620*

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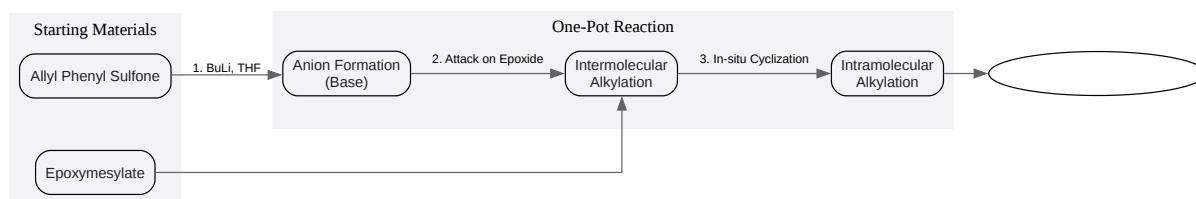
For Researchers, Scientists, and Drug Development Professionals

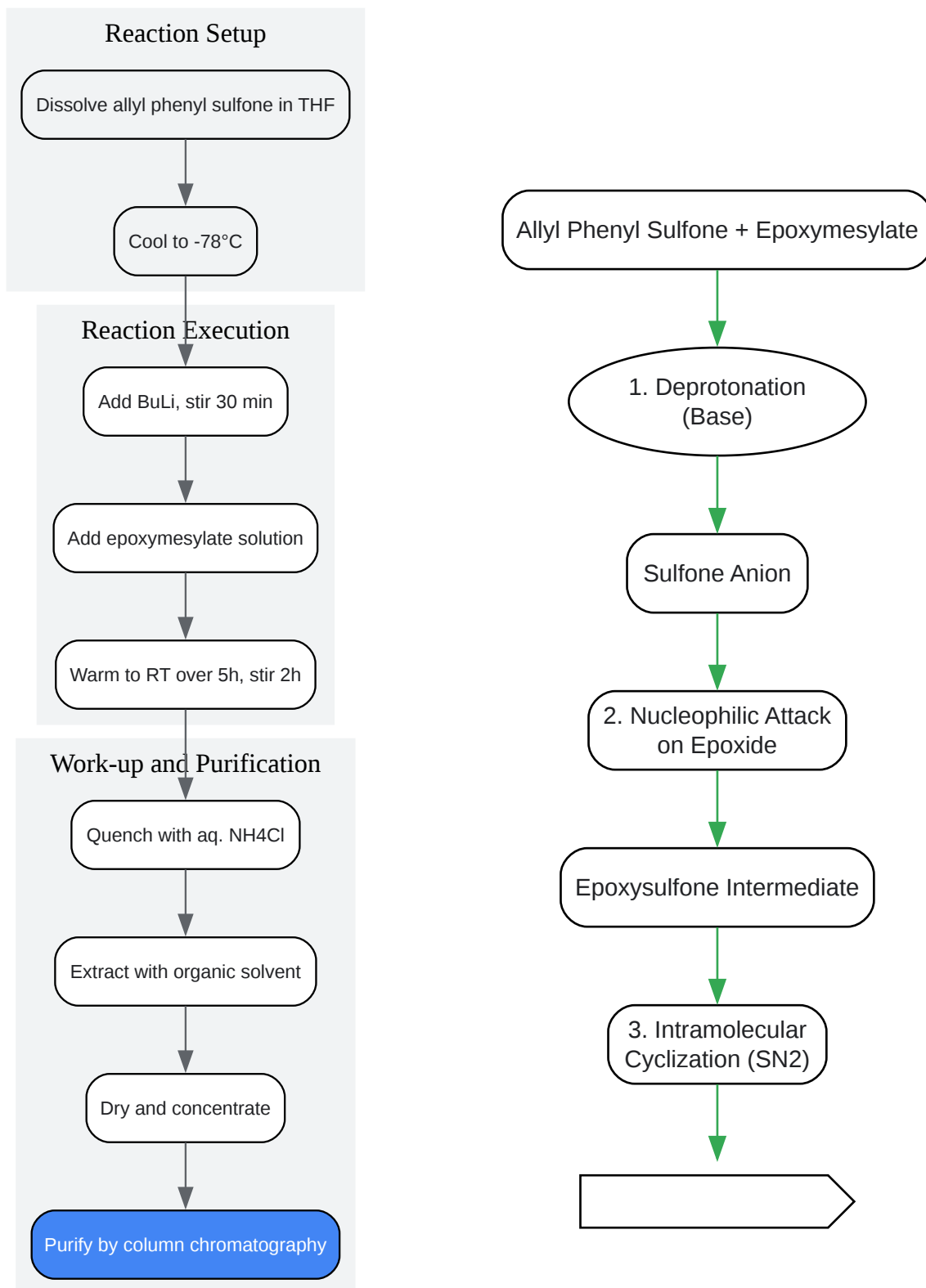
Introduction

Allyl phenyl sulfone is a versatile reagent in organic synthesis, valued for its ability to participate in a variety of carbon-carbon bond-forming reactions.[1][2] The sulfonyl group activates the adjacent methylene and methine protons, facilitating deprotonation to form a stabilized carbanion. This nucleophile can react with various electrophiles, while the allyl group provides a handle for further synthetic transformations. This document details a one-pot synthesis of functionalized cycloalkane derivatives through a sequential intermolecular and intramolecular alkylation strategy employing **allyl phenyl sulfone** and epoxymesylates. This methodology offers a straightforward route to cyclopropane, cyclobutane, cyclopentane, and cyclohexane rings, which are key structural motifs in many biologically active molecules.[3]

Overall Synthetic Strategy

The core of this methodology is a one-pot reaction that begins with the deprotonation of **allyl phenyl sulfone** to generate its anion. This anion then acts as a nucleophile, attacking an epoxymesylate at the epoxide, followed by an in-situ intramolecular cyclization to form the cycloalkane ring. The size of the resulting cycloalkane is determined by the length of the methylene chain in the epoxymesylate starting material.





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References

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- 2. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 3. par.nsf.gov [par.nsf.gov]
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